molecular formula C81H66Cl2O8Rh2 B12058784 Rhodium(II) triphenylacetate dimer

Rhodium(II) triphenylacetate dimer

Cat. No.: B12058784
M. Wt: 1444.1 g/mol
InChI Key: CZJUDVGPNLFUHC-UHFFFAOYSA-N
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Description

The compound in question is a rhodium(II) carboxylate complex, specifically dirhodium(II) tetrakis(triphenylacetate) dichloromethane adduct (Rh₂(TPA)₄·CH₂Cl₂), where TPA = 2,2,2-triphenylacetic acid. This complex is synthesized by reacting rhodium precursors with 2,2,2-triphenylacetic acid in dichloromethane (DCM), a solvent widely used for its low boiling point (39.6°C) and ability to dissolve non-polar to moderately polar organics .

Properties

Molecular Formula

C81H66Cl2O8Rh2

Molecular Weight

1444.1 g/mol

IUPAC Name

dichloromethane;bis(rhodium);tetrakis(2,2,2-triphenylacetic acid)

InChI

InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;;

InChI Key

CZJUDVGPNLFUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C(Cl)Cl.[Rh].[Rh]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dichloromethane;rhodium;2,2,2-triphenylacetic acid typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired complex . The process involves the following steps:

  • Dissolving rhodium(II) acetate dimer in dichloromethane.
  • Adding 2,2,2-triphenylacetic acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichloromethane;rhodium;2,2,2-triphenylacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Catalytic Applications

Rhodium Catalysts : Rhodium complexes are known for their effectiveness in catalyzing a range of organic reactions. The combination of rhodium with 2,2,2-triphenylacetic acid enhances catalytic activity due to the unique properties of the ligand.

1.1. C-H Activation and Functionalization

Rhodium(III) catalysts have been extensively studied for their ability to activate C-H bonds. The presence of 2,2,2-triphenylacetic acid in these reactions can facilitate the formation of more complex molecules through:

  • C-H Bond Activation : This process allows for the functionalization of hydrocarbons without the need for pre-activated substrates.
  • Annulation Reactions : Rhodium(III) catalyzed reactions involving 2,2,2-triphenylacetic acid have shown promise in forming polyheteroaromatic compounds which are valuable in organic electronics and luminescent materials .

Synthesis of Complex Organic Molecules

The combination of dichloromethane as a solvent with rhodium catalysts has been pivotal in synthesizing complex organic molecules.

2.1. Synthesis of Polyheteroaromatic Compounds

Recent studies have demonstrated that rhodium(III)-catalyzed reactions can produce highly substituted naphthyridine-based compounds. These compounds are synthesized through:

  • One-Pot Processes : Utilizing dichloromethane as a solvent allows for efficient reaction conditions that yield high purity products .
  • Mechanistic Insights : The mechanism typically involves multiple C-H activation steps leading to annulation, which is facilitated by the unique coordination properties of 2,2,2-triphenylacetic acid .

Environmental Considerations

The use of dichloromethane raises environmental concerns due to its volatility and potential toxicity. However, advancements in catalyst design and reaction conditions aim to minimize these impacts:

  • Scalable Synthesis : Recent methodologies have focused on reducing the amount of rhodium required and optimizing reaction conditions to lessen environmental footprints .
  • Green Chemistry Approaches : Efforts are being made to develop more sustainable practices in utilizing dichloromethane alongside rhodium catalysts.

4.1. Case Study: Rhodium-Catalyzed C-H Activation

A significant case study illustrates the use of rhodium(III) complexes with 2,2,2-triphenylacetic acid in activating C-H bonds in benzamidine derivatives:

  • Reaction Conditions : The reaction was conducted in dichloromethane under controlled temperatures.
  • Yield and Selectivity : High yields (up to 86%) were achieved with notable selectivity towards desired products .

4.2. Case Study: Synthesis of Naphthyridines

Another case study focused on synthesizing naphthyridine derivatives using rhodium(III) catalysts:

  • Methodology : The process involved a one-pot reaction where dichloromethane served as a solvent.
  • Outcomes : The study reported successful formation of multiple products with varying substituents, showcasing the versatility of this catalytic system .

Mechanism of Action

The mechanism of action of dichloromethane;rhodium;2,2,2-triphenylacetic acid involves the rhodium center acting as a catalyst. The rhodium facilitates various chemical reactions by providing a reactive site for the interaction of substrates. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural Features :

  • The dirhodium core consists of two Rh(II) ions bridged by four carboxylate ligands (TPA), forming a paddlewheel structure .
  • Dichloromethane may act as a coordinating solvent or remain as an adduct in the crystal lattice, stabilizing the complex .
Comparison of Rhodium Carboxylate Complexes
Property Rh₂(TPA)₄·CH₂Cl₂ Rh₂(OAc)₄ (Rhodium Acetate) Rh₂(TFA)₄ (Rhodium Trifluoroacetate)
Molecular Weight (g/mol) 1062.6 478.0 626.9
Solubility Soluble in DCM, THF Soluble in DMF, Acetic Acid Soluble in Polar Aprotic Solvents
Stability Stable in DCM; decomposes at >150°C Hygroscopic; sensitive to moisture Light-sensitive; volatile
Catalytic Activity Effective in C–H activation Used in cyclopropanation reactions Superior in electron-deficient systems

Key Differences :

  • Steric Effects : The bulky triphenylacetate ligands in Rh₂(TPA)₄ hinder substrate access to the Rh center, making it less reactive in small-molecule transformations compared to Rh₂(OAc)₄ .
  • Electronic Effects : Electron-withdrawing trifluoroacetate ligands in Rh₂(TFA)₄ increase the electrophilicity of the Rh center, enhancing reactivity in electron-deficient substrates.
Ligand Comparison: 2,2,2-Triphenylacetic Acid vs. Analogues
Property 2,2,2-Triphenylacetic Acid Diphenylacetic Acid Phenylacetic Acid
pKa (25°C) 3.96 4.5–4.8 4.3
Melting Point (°C) 270–273 148–150 76–78
Decarboxylation Behavior Forms benzyl cation (yields aniline) No aniline formation Forms styrene derivatives
Steric Bulk High (three phenyl groups) Moderate (two phenyl groups) Low (one phenyl group)

Reactivity Insights :

  • Decarboxylation : Triphenylacetic acid undergoes unique decarboxylation via a benzyl cation intermediate, enabling nucleophilic trapping (e.g., with hydrazoic acid) to form aniline . Diphenylacetic acid lacks this pathway, producing unchanged starting material .
  • Catalytic Co-Role : The steric bulk of TPA stabilizes rhodium intermediates in coupling reactions, whereas smaller ligands like phenylacetic acid favor faster ligand exchange .
Solvent Role: Dichloromethane vs. Alternatives
Solvent Boiling Point (°C) Polarity Compatibility with Rh₂(TPA)₄
Dichloromethane 39.6 Low Excellent solubility; stabilizes adduct
THF 66 Moderate Partial solubility; risk of peroxide formation
DMF 153 High Poor solubility; may displace ligands

Functional Impact :

  • Reaction Efficiency : DCM’s low boiling point facilitates easy removal under reduced pressure, streamlining purification .
  • Ligand Stability : Polar solvents like DMF may compete with carboxylate ligands, destabilizing the Rh complex .

Biological Activity

The compound Dichloromethane; rhodium; 2,2,2-triphenylacetic acid (often referred to as Rhodium(II) triphenylacetate dimer) is notable in organic synthesis and catalysis. Its biological activity, particularly in catalytic applications, has garnered attention due to its effectiveness in various organic transformations. This article reviews the biological activity of this compound, focusing on its catalytic properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound can be represented by the formula Rh2(TPA)4\text{Rh}_2(\text{TPA})_4, where TPA stands for triphenylacetate. The compound is typically synthesized using dichloromethane as a solvent, which facilitates the formation of the dimeric structure. The melting point of this compound is reported to be between 260-263 °C .

Catalytic Activity

Rhodium(II) complexes are recognized for their role as catalysts in several organic reactions, particularly those involving carbene and nitrene insertions. The biological activity of Rhodium(II) triphenylacetate can be summarized as follows:

  • Amination Reactions : It has been effectively used in the amination of allene carbamates, leading to the formation of cyclic carbamates with high stereoselectivity .
  • C-H Bond Activation : The complex demonstrates significant activity in C-H bond activation reactions, which are crucial for functionalizing hydrocarbons .
  • Nitrene Insertion : The compound is also employed in C-H bond nitrene insertion reactions, showcasing its versatility as a catalyst in synthetic organic chemistry .

Case Studies

Several studies have highlighted the effectiveness of dichloromethane; rhodium; 2,2,2-triphenylacetic acid in various catalytic processes:

  • Synthesis of Cyclic Carbamates :
    • A study demonstrated that using this rhodium complex allowed for efficient conversion of allene carbamates into cyclic products with high yields and selectivity. The reaction conditions were optimized to minimize by-products and maximize product yield .
  • C-H Amination :
    • Another case involved the use of Rhodium(II) triphenylacetate for the amination of unactivated C-H bonds. The results indicated that this catalyst could facilitate reactions under mild conditions, providing a pathway for functionalization that is otherwise challenging .
  • Comparison with Other Catalysts :
    • Comparative studies have shown that Rhodium(II) triphenylacetate outperforms several commercial catalysts in specific reactions such as cyclopropenation and aziridination. This underscores its potential as a superior catalyst in synthetic applications .

Data Table: Catalytic Performance

The following table summarizes key findings from various studies regarding the catalytic performance of dichloromethane; rhodium; 2,2,2-triphenylacetic acid.

Reaction TypeCatalyst UsedYield (%)SelectivityConditions
Allene Carbamate AminationRhodium(II) triphenylacetate89HighMild conditions
C-H Bond ActivationRhodium(II) triphenylacetate85ModerateRoom temperature
C-H Nitrene InsertionRhodium(II) triphenylacetate80HighMild conditions

Q & A

Basic: What are effective synthetic methods for preparing 2,2,2-triphenylacetic acid (TPAA) derivatives in dichloromethane (DCM)?

Answer: A common approach involves coupling TPAA with amines using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DCM under inert conditions. For example, propargylamine reacts with TPAA in DCM at 0°C, followed by room-temperature stirring. The product is purified via flash chromatography (ethyl acetate/hexane, 1:1) . This method ensures high yields (50%) and minimizes side reactions.

Advanced: How does dichloromethane influence the stability of rhodium(II) catalysts in organometallic reactions?

Answer: Rhodium(II) octanoate dimer exhibits solubility in DCM, making it suitable for homogeneous catalysis. However, DCM’s low boiling point (40°C) limits high-temperature applications. Researchers must balance solvent volatility with catalyst stability. For instance, catalytic cycles involving Rh(II) in DCM require strict temperature control (<40°C) to prevent solvent evaporation and catalyst decomposition .

Basic: What purification strategies are optimal for isolating TPAA derivatives?

Answer: After synthesis in DCM, flash chromatography using ethyl acetate/hexane (1:1) effectively separates TPAA derivatives. Monitoring via thin-layer chromatography (TLC, Rf = 0.4) ensures precise fraction collection. For crystalline products, recrystallization from hot alcohol or acetic acid (compatible with Rh complexes) is recommended .

Advanced: What mechanistic insights explain carbocation formation from TPAA and metal chlorides?

Answer: Reaction of TPAA with WCl6 in DCM triggers decarboxylation, releasing CO and generating a trityl carbocation ([CPh3]<sup>+</sup>). This is stabilized by coordination with [WOCl5]<sup>−</sup>, confirmed by NMR and gas chromatography. Competing pathways may form Ph3CCl, highlighting the role of metal electrophilicity in directing reactivity .

Data Contradiction: How to resolve discrepancies in TPAA’s thermal stability across studies?

Answer: Conflicting reports arise from experimental conditions. ESR data show TPAA decomposes at 195°C in inert atmospheres, forming triphenylmethyl radicals . However, in acidic or catalytic environments (e.g., with WCl6), decomposition occurs at room temperature . Researchers must clarify reaction matrices (solvent, catalysts, atmosphere) when comparing thermal stability.

Basic: What analytical techniques validate rhodium complex purity post-synthesis in DCM?

Answer: Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm ligand coordination and LC-MS for molecular weight verification. Solubility tests in hot alcohol or acetic acid (per Rh(II) octanoate’s profile) assess crystallinity. Elemental analysis ensures stoichiometric accuracy .

Advanced: How do steric effects in TPAA impact amidation with hindered amines?

Answer: TPAA’s triphenylmethyl group creates steric hindrance, yet reactions with bulky amines (e.g., N-aryl-S-phenylisothioureas) proceed efficiently via activated ester intermediates. Computational modeling (e.g., quantum chemical pathfinding) optimizes reaction conditions, achieving >80% yields despite steric challenges .

Basic: What safety protocols are critical for DCM use with rhodium catalysts?

Answer: DCM’s toxicity mandates use in fume hoods with PPE (gloves, goggles). Rhodium complexes require inert atmospheres (N2/Ar) to prevent oxidation. Waste should be neutralized with activated charcoal before disposal. Refer to SDS for TPAA (melting point 270–273°C) to avoid inhalation during heating .

Advanced: Can TPAA derivatives act as antimicrobial agents? Design considerations for structure-activity studies.

Answer: TPAA-based sugar esters (e.g., mannose-TPAA conjugates) show biofilm inhibition. Key parameters:

  • Lipophilicity: Adjust via fatty acid chain length (C8–C16).
  • Bioavailability: Introduce hydrophilic groups (e.g., glucose) without compromising steric bulk.
  • Assays: Use in vitro MIC tests against S. aureus and C. albicans .

Data Analysis: How to interpret conflicting yields in TPAA decarboxylation reactions?

Answer: Yields vary with metal chloride choice (e.g., WCl6 vs. SnCl4). In DCM, WCl6 produces [CPh3][WOCl5] (1:2 ratio with Ph3CCl), while protic solvents favor hydrolysis. Use GC-MS to quantify CO release and <sup>13</sup>C NMR to track carbocation intermediates .

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